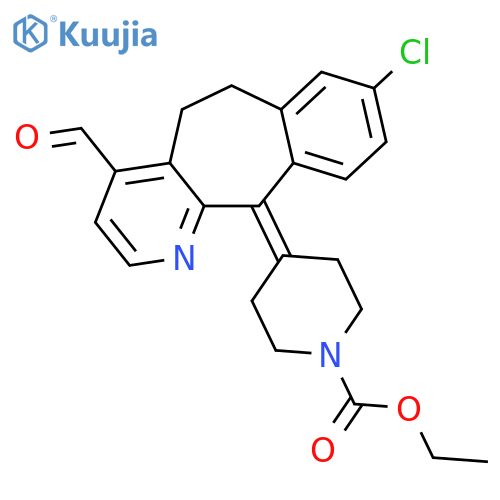Cas no 1076198-16-7 (4-Formyl Loratadine)

4-Formyl Loratadine structure
商品名:4-Formyl Loratadine
CAS番号:1076198-16-7
MF:C23H23ClN2O3
メガワット:410.89300
CID:893939
4-Formyl Loratadine 化学的及び物理的性質
名前と識別子
-
- 4-Formyl Loratadine
- ethyl 4-(8-chloro-4-formyl-5,6-dihydrobenzo[4,5]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
-
計算された属性
- せいみつぶんしりょう: 410.14000
じっけんとくせい
- PSA: 59.50000
- LogP: 4.63820
4-Formyl Loratadine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | F700690-50mg |
4-Formyl Loratadine |
1076198-16-7 | 50mg |
$ 7600.00 | 2023-09-07 | ||
| TRC | F700690-1mg |
4-Formyl Loratadine |
1076198-16-7 | 1mg |
$ 253.00 | 2023-04-17 | ||
| TRC | F700690-10mg |
4-Formyl Loratadine |
1076198-16-7 | 10mg |
$ 1918.00 | 2023-04-17 |
4-Formyl Loratadine 関連文献
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
1076198-16-7 (4-Formyl Loratadine) 関連製品
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
